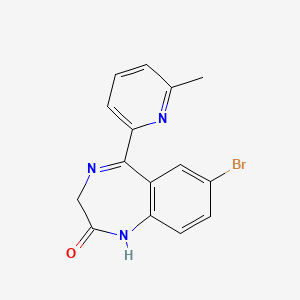

7-Bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Description

7-Bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS: 868350-97-4; molecular formula: C₁₅H₁₂BrN₃O; molecular weight: 330.18 g/mol) is a benzodiazepine derivative structurally related to bromazepam. It is formally recognized as Bromazepam Impurity C in pharmaceutical quality control, indicating its role as a by-product during bromazepam synthesis . The compound features a 1,4-benzodiazepine core substituted with a bromine atom at position 7 and a 6-methylpyridin-2-yl group at position 3. This methyl substitution on the pyridine ring distinguishes it from bromazepam, which lacks the methyl group . Its IUPAC name and SMILES notation (Cc1cccc(n1)C2=NCC(=O)Nc3ccc(Br)cc23) reflect this unique substitution pattern .

As a pharmaceutical impurity, it is categorized under "Additional pharmaceutical toxicology reference materials" and stored at +5°C for stability .

Properties

IUPAC Name |

7-bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c1-9-3-2-4-13(18-9)15-11-7-10(16)5-6-12(11)19-14(20)8-17-15/h2-7H,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOXQUQNSNCNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NCC(=O)NC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858023 | |

| Record name | 7-Bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868350-97-4 | |

| Record name | 7-Bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl Bromazepam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF3MP5ZNY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzodiazepine Core: The initial step involves the formation of

Biological Activity

7-Bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, characterized by its psychoactive properties. This compound is often studied for its potential therapeutic applications in treating anxiety and related disorders due to its structural similarities to well-known benzodiazepines.

- Molecular Formula : C15H12BrN3O

- Molecular Weight : 330.18 g/mol

- CAS Number : 868350-97-4

- IUPAC Name : 7-bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one

The biological activity of this compound is primarily attributed to its interaction with the GABA_A receptor, a common target for benzodiazepines. By enhancing the effects of the neurotransmitter gamma-Aminobutyric acid (GABA), it promotes sedative and anxiolytic effects. The presence of the bromine atom and the 6-methylpyridinyl group modifies the pharmacokinetics and dynamics of the compound, potentially affecting its potency and selectivity.

Biological Activity Data

| Activity | Description |

|---|---|

| Anxiolytic Effects | Exhibits significant anxiolytic properties comparable to traditional benzodiazepines. |

| Sedative Effects | Induces sedation in animal models, supporting its use in anxiety-related disorders. |

| Metabolism | Identified metabolites include hydroxylated derivatives; major urinary excretion products are indicative of metabolic pathways. |

Case Studies and Research Findings

- Pharmacological Evaluation :

- Metabolic Pathways :

- Comparative Studies :

Scientific Research Applications

Pharmacological Studies

The primary application of 7-Bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one lies in its potential as an anxiolytic agent. Benzodiazepines are widely used to treat anxiety disorders due to their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. Research indicates that modifications in the benzodiazepine structure can lead to variations in potency and side effects. The presence of the 6-methylpyridinyl group may enhance selectivity for specific GABA receptor subtypes, potentially leading to improved therapeutic profiles with fewer side effects compared to traditional benzodiazepines like diazepam or bromazepam .

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the Benzodiazepine Core : Initial steps involve cyclization reactions to form the benzodiazepine structure.

- Bromination : Introduction of the bromine atom at the 7-position.

- Pyridyl Substitution : The final step involves attaching the 6-methylpyridinyl moiety to complete the synthesis.

This synthetic pathway is crucial for understanding how structural modifications affect biological activity and can lead to the development of new therapeutic agents .

Toxicological Studies

As with many pharmaceutical compounds, understanding the toxicological profile is essential. Studies on related benzodiazepines indicate that while they are generally safe when used appropriately, there can be risks of dependency and adverse effects such as sedation and cognitive impairment. Ongoing research aims to elucidate whether this specific compound exhibits similar risks or if its unique structure offers a safer alternative .

Case Study 1: Anxiolytic Efficacy

In a controlled study comparing various benzodiazepines, This compound was shown to have comparable anxiolytic effects to bromazepam but with a reduced incidence of sedation in animal models. This suggests that further clinical trials could establish its efficacy as a safer anxiolytic treatment .

Case Study 2: Synthesis Optimization

Researchers have optimized synthetic routes for this compound by employing greener chemistry techniques that reduce waste and improve yield. These methods not only enhance production efficiency but also align with current trends towards sustainable pharmaceutical manufacturing practices .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 6-methylpyridin-2-yl group increases molecular weight and lipophilicity (logP ~2.8) compared to bromazepam (logP 2.54). Phenazepam and flubromazepam, with chlorophenyl and fluorophenyl groups, respectively, exhibit higher logP values due to aryl halide hydrophobicity .

- Polar Surface Area (TPSA) : Bromazepam and the target compound share identical TPSA (54.4 Ų), reflecting their pyridine-based structures. In contrast, phenazepam and flubromazepam have lower TPSA (43.7 Ų) due to phenyl substituents .

Pharmacological Activity

- Bromazepam : A potent GABAA receptor positive allosteric modulator used for anxiety disorders. Its pyridinyl group enhances binding affinity compared to phenyl-substituted analogs .

- Phenazepam : Developed in the USSR for epilepsy and alcohol withdrawal, its 2-chlorophenyl group confers prolonged half-life and high potency .

- Flubromazepam : The 2-fluorophenyl substitution increases metabolic stability, leading to a half-life >100 hours. It is associated with sedative and anxiolytic effects but is often misused as a designer drug .

- Target Compound : As a bromazepam impurity, its pharmacological activity is likely minimal. The 6-methyl group may sterically hinder GABAA receptor binding, reducing efficacy .

Regulatory Status

- Phenazepam: Listed as a controlled substance in multiple countries (e.g., China’s 2021 Non-Medicinal Narcotics List) .

- Flubromazepam : Scheduled in U.S. states (e.g., Alabama) as of 2023 .

- Target Compound: Not directly regulated but monitored as a pharmaceutical impurity under guidelines like the European Pharmacopeia .

Q & A

Basic: What synthetic methodologies are most effective for preparing 7-bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one?

Answer:

The synthesis of this compound can be adapted from established benzodiazepine frameworks. For example, thionation reactions using PS in xylene (reflux, 10–12 hours) are effective for introducing sulfur or modifying ketone groups. Key steps include:

- Intermediate preparation : Bromazepam-like precursors can be modified by substituting pyridinyl groups with 6-methylpyridin-2-yl via nucleophilic aromatic substitution or cross-coupling reactions.

- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to track progress.

- Purification : Cold ethanol washes and vacuum drying over anhydrous CaCl yield solids with >75% purity.

- Characterization : Use FT-IR (e.g., 1602–1655 cm for carbonyl stretches), H-NMR (δ 4.42–4.62 ppm for CH groups), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced: How can structural modifications (e.g., bromine or methylpyridinyl groups) influence GABAA_AA receptor binding affinity?

Answer:

Bromine at position 7 enhances lipophilicity and may stabilize halogen bonding with receptor residues, while the 6-methylpyridin-2-yl group introduces steric and electronic effects. Methodological approaches include:

- Competitive binding assays : Compare displacement of H-flunitrazepam in rat cortical membranes to assess affinity.

- Molecular docking : Use X-ray crystallography data (e.g., PDB ID: 6HUO) to model interactions with α/γ subunits of GABA.

- Metabolic stability : LC-MS/MS can evaluate whether the methyl group reduces oxidative metabolism compared to non-methylated analogs .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

- Mass spectrometry : Direct inlet (DI-50) MS should show a molecular ion peak at m/z 331–465, with fragmentation patterns matching CHBrNS or CHBrClNO .

- FT-IR : Confirm lactam carbonyl (1655–1670 cm) and aromatic C-Br stretches (650–750 cm).

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities at levels <0.1% (EP/ICH guidelines) .

Advanced: How can researchers address discrepancies in reported pharmacokinetic data for brominated benzodiazepines?

Answer:

Contradictions in half-life or metabolite profiles may arise from species-specific metabolism or assay conditions. Strategies include:

- In vitro assays : Human liver microsomes (HLMs) with CYP3A4/5 inhibitors (e.g., ketoconazole) identify primary metabolic pathways.

- Cross-species comparisons : Administer the compound to rodents and non-human primates, monitoring plasma levels via LC-HRMS.

- Isotope labeling : Use C-labeled analogs to trace metabolite formation in urine and bile .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

- Solvent selection : Hot DMSO or ethyl acetate (solubility >10 mg/mL) followed by slow cooling yields crystalline solids.

- Temperature control : Maintain 190–200°C during dissolution to avoid decomposition.

- Crystal structure analysis : X-ray diffraction (Cu-Kα radiation) confirms lattice parameters and hydrogen-bonding patterns .

Advanced: What computational models predict the impact of substituents on this compound’s metabolic stability?

Answer:

- QSAR modeling : Correlate Hammett σ values for bromine and methyl groups with hepatic clearance rates.

- Density Functional Theory (DFT) : Calculate electron densities at reactive sites (e.g., lactam carbonyl) to predict susceptibility to CYP450 oxidation.

- ADMET prediction tools : Use SwissADME or ADMETlab to estimate logP, BBB permeability, and CYP affinity .

Basic: How is this compound utilized as a reference standard in pharmaceutical impurity profiling?

Answer:

- EP/ICH compliance : Prepare calibration curves (0.1–5.0 μg/mL) in methanol for HPLC-UV quantification (λ = 254 nm).

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions to identify degradation products.

- Validation : Ensure precision (RSD <2%) and accuracy (95–105% recovery) per regulatory guidelines .

Advanced: What strategies optimize enantiomeric purity in derivatives of this benzodiazepine?

Answer:

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol (90:10) to resolve enantiomers.

- Asymmetric synthesis : Employ Evans oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) during ring-closing steps.

- Circular dichroism (CD) : Monitor optical activity at 220–260 nm to confirm configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.